3,4-Dibromofuran-2(5H)-one

Catalog No.
S705921
CAS No.
149418-41-7
M.F
C4H2Br2O2
M. Wt
241.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromofuran-2(5H)-one

CAS Number

149418-41-7

Product Name

3,4-Dibromofuran-2(5H)-one

IUPAC Name

3,4-dibromo-2H-furan-5-one

Molecular Formula

C4H2Br2O2

Molecular Weight

241.87 g/mol

InChI

InChI=1S/C4H2Br2O2/c5-2-1-8-4(7)3(2)6/h1H2

InChI Key

UBAYSWXSWXORAN-UHFFFAOYSA-N

SMILES

C1C(=C(C(=O)O1)Br)Br

Canonical SMILES

C1C(=C(C(=O)O1)Br)Br

3,4-Dibromofuran-2(5H)-one is a heterocyclic organic compound characterized by a five-membered ring structure that includes one oxygen atom and two bromine substituents at the 3 and 4 positions. Its molecular formula is C4H2Br2O2, and it is classified as a furan derivative. This compound exhibits unique chemical properties due to its bromine atoms, which enhance its reactivity and potential applications in various chemical syntheses and biological studies.

Synthesis:

3,4-Dibromofuran-2(5H)-one can be synthesized through various methods, with one common approach involving the reaction of maleic anhydride and bromine in the presence of a Lewis acid catalyst like aluminum chloride. [] The reaction is typically carried out under sealed conditions at elevated temperatures. []

Biological Activity:

Research suggests that 3,4-Dibromofuran-2(5H)-one exhibits some anti-inflammatory properties. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications. []

Applications in Organic Synthesis:

3,4-Dibromofuran-2(5H)-one serves as a versatile building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions, enabling the preparation of more complex molecules. For instance, it can be employed in the synthesis of heterocyclic compounds, which are a class of organic structures with diverse applications in medicinal chemistry and materials science. [, ]

  • Suzuki-Miyaura Coupling: It can undergo coupling reactions with aryl boronic acids, leading to the formation of 3,4-disubstituted furan derivatives. This reaction is facilitated by palladium catalysts and is significant for synthesizing complex organic molecules .
  • Vinylogous Aldol Reaction: This compound can react with aldehydes in the presence of chiral catalysts to form β-hydroxy carbonyl compounds through a three-step mechanism involving deprotonation and carbon-carbon bond formation .
  • Amination Reactions: 3,4-Dibromofuran-2(5H)-one can be used in amination reactions to yield 3-bromotetronamides, showcasing its versatility in synthetic organic chemistry .

Research indicates that 3,4-dibromofuran-2(5H)-one exhibits various biological activities. It has been studied for its potential anticancer properties, particularly in modulating cellular energy metabolism and inducing apoptosis in cancer cells under nutrient-deprived conditions. Additionally, its derivatives have shown promise as activators of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

The synthesis of 3,4-dibromofuran-2(5H)-one can be achieved through several methods:

  • Multigram Synthesis: A common method involves the reduction of mucobromic acid using sodium borohydride, yielding the dibromo compound efficiently on a multigram scale .
  • Direct Bromination: Another approach includes the bromination of furan derivatives under controlled conditions to selectively introduce bromine at the 3 and 4 positions .

These methods highlight the compound's accessibility for further research and application.

3,4-Dibromofuran-2(5H)-one has several applications in both synthetic chemistry and biological research:

  • Synthetic Intermediates: It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to participate in diverse chemical transformations .
  • Biological Research: Its derivatives are being explored for their potential therapeutic effects, particularly in cancer treatment and metabolic disorders .

Interaction studies involving 3,4-dibromofuran-2(5H)-one focus on its reactivity with biological molecules and other chemical species. The compound's ability to form stable complexes with transition metals enhances its utility in catalysis and drug design. Additionally, studies on its interactions with cellular targets have provided insights into its mechanism of action against cancer cells .

Several compounds share structural similarities with 3,4-dibromofuran-2(5H)-one. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-Bromofuran-2(5H)-oneOne bromine atom at position 3Less reactive than dibromo variant
4-Bromofuran-2(5H)-oneOne bromine atom at position 4Limited applications compared to dibromo variant
3,4-Dichlorofuran-2(5H)-oneTwo chlorine atoms at positions 3 & 4Similar reactivity but different biological activity
Furan-2(5H)-oneNo halogen substituentsLacks the enhanced reactivity provided by bromines

The presence of two bromine atoms in 3,4-dibromofuran-2(5H)-one significantly enhances its reactivity compared to these similar compounds, making it a valuable building block in organic synthesis and medicinal chemistry. Its unique properties facilitate diverse synthetic pathways not readily available with less substituted or differently substituted analogs.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

149418-41-7

Wikipedia

3,4-Dibromo-2(5H)-furanone

Dates

Modify: 2023-08-15

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